molecular formula C8H10BrNO2S B6305943 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% CAS No. 1863276-25-8

3-Bromo-2,N-dimethyl-benzenesulfonamide, 95%

Cat. No. B6305943
CAS RN: 1863276-25-8
M. Wt: 264.14 g/mol
InChI Key: SMCSVUOLFKFJCO-UHFFFAOYSA-N
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Description

3-Bromo-2,N-dimethyl-benzenesulfonamide (3-Br-DMBS) is a chemical compound that has been investigated for various scientific and research applications. This compound is a white crystalline solid, and is composed of a benzene ring with two methyl substituents and a bromine atom. It is a highly reactive compound, with a melting point of 148-150 °C, and is soluble in water and ethanol.

Scientific Research Applications

3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and nanomaterials. In organic synthesis, the compound has been used as a reagent in the synthesis of various aromatic compounds. In medicinal chemistry, 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% has been used as a reactant in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. In nanomaterials, 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% has been used as a reactant in the synthesis of nanomaterials for use in drug delivery and medical imaging.

Mechanism of Action

The mechanism of action of 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% is not completely understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic substrates and forming covalent bonds. It is also believed that the compound can act as an oxidizing agent, oxidizing certain substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% are not well understood. However, studies have shown that the compound can cause DNA damage in mammalian cells. In addition, studies have also shown that the compound can cause oxidative stress, which can lead to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% in laboratory experiments include its high reactivity and its ability to form covalent bonds with various substrates. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is highly reactive and can be explosive when exposed to heat or light. In addition, the compound is toxic and can cause DNA damage, so it should be handled with care.

Future Directions

There are many potential future directions for the use of 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% in scientific research. For example, the compound could be used in the synthesis of new pharmaceuticals or in the synthesis of nanomaterials for drug delivery or medical imaging. In addition, the compound could be studied further to better understand its biochemical and physiological effects. Finally, the compound could be used as a reagent in the synthesis of various aromatic compounds.

Synthesis Methods

3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2-bromo-N,N-dimethylbenzenesulfonamide (2-Br-DMBS) with bromine in the presence of a base. This reaction yields 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% and 2-Br-DMBS as the main products. Other methods include the reaction of 2-Br-DMBS with a Grignard reagent, the reaction of 2-Br-DMBS with an alkyl halide, and the reaction of 2-Br-DMBS with an alkylating agent.

properties

IUPAC Name

3-bromo-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCSVUOLFKFJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,2-dimethylbenzene-1-sulfonamide

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